molecular formula C20H24N6O2 B11452106 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide

Cat. No.: B11452106
M. Wt: 380.4 g/mol
InChI Key: MNUMBFOPNLCMHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide (hereafter referred to as the target compound) is a structurally complex acetamide derivative. It features a 4,6-dimethylpyrimidin-2-yl group, a 5-methoxy-1H-indol-3-yl moiety, and an acetamide backbone connected via a methylidene bridge. The E-configuration of the imine group (C=N) is critical for its stereochemical stability .

For example, 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () was prepared by reacting 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide under refluxing ethanol, yielding coplanar non-hydrogen atoms with an r.m.s. deviation of 0.039 Å . Such structural precision is likely relevant to the target compound’s conformation.

Properties

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]acetamide

InChI

InChI=1S/C20H24N6O2/c1-12-9-13(2)24-20(23-12)26-19(25-14(3)27)21-8-7-15-11-22-18-6-5-16(28-4)10-17(15)18/h5-6,9-11,22H,7-8H2,1-4H3,(H2,21,23,24,25,26,27)

InChI Key

MNUMBFOPNLCMHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide typically involves the condensation of β-dicarbonyl compounds with amines. One method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone, resulting in the formation of the desired compound . This method is advantageous due to its efficiency and moderate yield.

Chemical Reactions Analysis

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide. For instance, compounds with similar structures have demonstrated significant growth inhibition against various cancer cell lines.

Key Findings:

  • A related compound exhibited percent growth inhibitions (PGIs) of up to 86% against specific cancer cell lines such as SNB-19 and OVCAR-8 .
  • The compound's unique molecular structure may enhance its selectivity and efficacy against specific biological targets compared to other similar compounds.

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. In silico studies using molecular docking techniques have indicated that derivatives of this compound might act as inhibitors for enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the pyrimidine and indole groups is believed to play a significant role in its biological activity.

Table 1: Structural Features and Their Implications

Structural FeatureImplication
Pyrimidine ringEnhances binding affinity to targets
Indole moietyContributes to anticancer activity
Amino groupsIncreases solubility and bioavailability

Case Studies and Experimental Evidence

Several case studies have explored the synthesis and biological evaluation of compounds related to this compound.

Synthesis and Evaluation

A study synthesized a series of derivatives based on the core structure of this compound, evaluating their anticancer properties through various assays. The synthesized compounds underwent testing against a panel of cancer cell lines following established protocols by the National Cancer Institute (NCI), revealing promising results in terms of growth inhibition rates .

In Silico Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with target proteins involved in cancer progression and inflammation. These computational approaches provide insights into how modifications to the chemical structure can enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and indole moieties allow it to bind effectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

Compounds with modified indole substituents highlight the role of electronic and steric effects:

Compound Name Substituent on Indole Molecular Weight (g/mol) Key Properties/Data Reference
Target Compound 5-Methoxy 435.50* E-configuration; potential planar structure due to conjugation
2-[(5-Amino-4H-1,2,4-triazol-3-yl)thio]-N-{(1Z)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}...acetamide 5-Chloro 503.03 Higher molecular weight; chloro group may enhance lipophilicity
2-[(5-Amino-4H-1,2,4-triazol-3-yl)thio]-N-((1Z)-...{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}...acetamide 5-Fluoro 487.02 Fluorine’s electronegativity may influence binding affinity

*Calculated based on IUPAC name from .

Key Findings :

  • 5-Chloro (): Chlorine’s hydrophobic character may improve membrane permeability but reduce aqueous solubility.
  • 5-Fluoro (): Fluorine’s small size and high electronegativity can modulate metabolic stability and target interactions .

Pyrimidine and Heterocyclic Core Modifications

Variations in the pyrimidine ring and adjacent heterocycles alter steric and electronic profiles:

Compound Name Heterocyclic Core Key Structural Features Reference
Target Compound 4,6-Dimethylpyrimidin-2-yl Methyl groups reduce ring flexibility; planar arrangement
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) Triazole + pyridine-pyrimidine 30% synthetic yield; melting point 165–167°C; IR confirms N-H and C=O groups
N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide 4,6-Dimethoxypyrimidin-2-yl Crystallographic R factor = 0.047; planar acetamide linkage

Key Findings :

  • The 4,6-dimethylpyrimidine in the target compound may enhance steric hindrance compared to dimethoxy () or unsubstituted pyrimidines , affecting binding pocket interactions.
  • Triazole-containing analogs () exhibit distinct synthetic challenges (lower yields) but offer diverse hydrogen-bonding capabilities .

Acetamide Backbone and Linker Modifications

The acetamide moiety’s flexibility and substituents influence conformational stability:

Compound Name Acetamide Substituent/Linker Key Data Reference
Target Compound Methylidene bridge Rigid E-configuration stabilizes molecular geometry
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Sulfanyl (S) linker Coplanar non-hydrogen atoms (r.m.s. deviation 0.039 Å)
4,6-Dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic acid (1/1) Acetic acid linker Co-crystal structure with R factor = 0.046; hydrogen-bonding network

Key Findings :

  • Sulfanyl linkers () exhibit coplanarity, suggesting extended conjugation, while acetic acid linkers () form stable co-crystals via H-bonding .

Biological Activity

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C26H28N6O3
  • Molecular Weight : 472.5 g/mol
  • CAS Number : 892718-89-7

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Reference
A549 (Lung)5.0
MCF-7 (Breast)4.2
HeLa (Cervical)3.8

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell cycle regulation and apoptosis.
  • Modulation of Signaling Pathways : It could affect pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation.

Antimicrobial Activity

Additionally, preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains.

Table 2: Antimicrobial Activity Data

BacteriaMinimum Inhibitory Concentration (MIC, µg/mL)Reference
E. coli50
S. aureus30
P. aeruginosa40

Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent in oncology.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the molecular targets of this compound. Using proteomic analysis, researchers identified several proteins involved in apoptosis that were modulated by treatment with this compound, suggesting a multi-target mechanism of action.

Q & A

Q. What are the key synthetic routes for N-[(E)-...]acetamide, and how are intermediates validated?

The compound can be synthesized via a multi-step approach involving condensation reactions. For example, analogous pyrimidine-acetamide derivatives are prepared by refluxing 2-thio-4,6-dimethylpyrimidine with chloro-substituted acetamides in ethanol, followed by slow crystallization in chloroform-acetone (1:5 v/v) . Intermediate validation typically employs thin-layer chromatography (TLC) and melting point analysis. Final characterization uses spectroscopic methods (e.g., IR, NMR) and X-ray crystallography to confirm regioselectivity and stereochemistry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch in acetamide at ~1667 cm⁻¹, N-H stretches at ~3468 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) .
  • X-Ray Crystallography : Resolves 3D structure, including bond angles (e.g., N2—C4—C3 = 120.7°, C3—C4—C5 = 123.3°) and torsional parameters .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematic optimization involves Design of Experiments (DoE) principles:

  • Variable Screening : Test temperature, solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios.
  • Response Surface Methodology : Model interactions between variables (e.g., reflux time vs. catalyst loading) . For example, increasing ethanol reflux time from 6 to 12 hours improved yields in analogous pyrimidine derivatives from 2% to 5% .

Q. How to address contradictions in reported biological activities (e.g., hypoglycemic vs. receptor antagonism)?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., IC₅₀ measurements in Wistar rat models vs. HEK293 cells) .
  • Target Validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm mechanism-specific effects.
  • Structural Analog Analysis : Compare substituent effects (e.g., methoxy vs. methyl groups) on activity .

Q. What computational strategies support SAR studies for this compound?

  • Docking Simulations : Map interactions with target proteins (e.g., melatonin receptors) using software like AutoDock Vina.
  • QSAR Modeling : Correlate electronic descriptors (e.g., Hammett constants) with activity data .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

Q. How to mitigate solubility limitations in in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -SO₃H) at non-critical positions .
  • Dynamic Light Scattering (DLS) : Monitor aggregation states in PBS (pH 7.4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.